(R)-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
®-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that features a pyrrolidine ring fused with a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications . Another approach involves the formation of the pyrrolidine ring from acyclic precursors through intramolecular cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, possibly incorporating continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the pyrrolidine ring to pyrrolidinone derivatives.
Reduction: Reduction of the pyrimidine ring to form dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic catalysts are employed.
Major Products
Oxidation: Pyrrolidinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
®-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt cellular signaling pathways, leading to effects such as cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their kinase inhibitory activity.
Thieno[2,3-d]pyrimidine derivatives: Also exhibit significant biological activities.
Uniqueness
®-5-Benzyl-7-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a pyrrolidine ring with a pyrimidine ring makes it a versatile scaffold for drug discovery .
Properties
CAS No. |
1956436-54-6 |
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Molecular Formula |
C17H19N5 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
5-benzyl-7-[(3R)-pyrrolidin-3-yl]pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H19N5/c18-16-15-13(8-12-4-2-1-3-5-12)10-22(14-6-7-19-9-14)17(15)21-11-20-16/h1-5,10-11,14,19H,6-9H2,(H2,18,20,21)/t14-/m1/s1 |
InChI Key |
AIGMZWGOQGGFFI-CQSZACIVSA-N |
Isomeric SMILES |
C1CNC[C@@H]1N2C=C(C3=C(N=CN=C32)N)CC4=CC=CC=C4 |
Canonical SMILES |
C1CNCC1N2C=C(C3=C(N=CN=C32)N)CC4=CC=CC=C4 |
Origin of Product |
United States |
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